molecular formula C40H78NO8P B3044090 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine CAS No. 95896-56-3

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

Cat. No. B3044090
CAS RN: 95896-56-3
M. Wt: 732 g/mol
InChI Key: KIVAJCJTVPWSRJ-OQHNRNOKSA-N
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Description

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups specified at positions 1 and 2 are oleoyl and myristoyl respectively . It is a phosphatidylcholine 32:1 and a tetradecanoate ester . It is functionally related to an oleic acid . This compound is a metabolite found in or produced by Saccharomyces cerevisiae .


Molecular Structure Analysis

The molecular formula of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is C40H78NO8P . The IUPAC name is [(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . Unfortunately, the 3D structure generation was disallowed as it was too flexible .


Physical And Chemical Properties Analysis

The molecular weight of 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine is 732.0 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Phase Behavior Studies

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) has been explored for its phase behavior, particularly in the study of bilayer membranes. Researchers investigated the thermotropic and barotropic bilayer phase behavior of OMPC using differential scanning calorimetry (DSC) and high-pressure light-transmittance techniques. These studies provide valuable insights into the structural and phase transition properties of lipid bilayers, which are crucial for understanding cell membrane dynamics and for applications in drug delivery systems (Tada et al., 2008).

Enzyme-Assisted Synthesis

Research in 2020 highlighted the enzyme-assisted synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. This method combines chemical synthesis' efficiency with biocatalytic synthesis' specificity, enabling the production of highly pure, mixed-acyl phospholipids. Such advancements are significant in the development of specialized lipids for experimental techniques in various scientific fields (Bogojevic & Leung, 2020).

Interaction Studies

The interaction of exogenous hypochlorite with unsaturated phosphatidylcholines, including 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine, has been studied using MALDI TOF mass spectrometry. Such studies are pivotal in understanding the chemical reactions of lipid membranes under oxidative stress, which is relevant in pathological conditions and the food industry (Panasenko et al., 2002).

Lipid Bilayer Membrane Structure

The synthesis of perdeuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its lipid bilayer membrane structure were analyzed using neutron reflectometry. This research provides detailed structural information on lipid bilayers, which is fundamental for biological studies and the development of membrane-based technologies (Yepuri et al., 2016).

Behavior in High-Temperature Water

Studies have examined the behavior of similar phosphocholines in high-temperature water, revealing insights into the hydrolysis and formation of various by-products. Such research can inform the stability and degradation processes of lipids under extreme conditions, relevant for industrial processes and environmental studies (Changi et al., 2012).

Future Directions

While specific future directions for research on this compound are not mentioned in the available resources, phosphatidylcholines like 1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine are of interest in various fields of study, including biochemistry, cell biology, and medicine . They play crucial roles in cell membrane structure and function, and understanding their properties can provide insights into cellular processes and potential therapeutic targets.

properties

IUPAC Name

[(2R)-3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h19-20,38H,6-18,21-37H2,1-5H3/b20-19-/t38-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVAJCJTVPWSRJ-OQHNRNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801334339
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Oleoyl-2-myristoyl-sn-glycero-3-phosphocholine

CAS RN

95896-56-3
Record name (2R)-3-[(9Z)-9-Octadecenoyloxy]-2-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Tada, K Saito, M Goto, N Tamai, H Matsuki… - Biophysical …, 2008 - Elsevier
… the thermotropic and barotropic bilayer phase behavior of 1-myristoyl-2-oleoyl-sn-glycero-3-phosphocholine (MOPC) and 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) by …
Number of citations: 8 www.sciencedirect.com
K Tada, E Miyazaki, M Goto, N Tamai, H Matsuki… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… (SOPC), 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (…
Number of citations: 26 www.sciencedirect.com
K Tada, M Goto, N Tamai, H Matsuki… - Journal of Physics …, 2010 - iopscience.iop.org
… Asymmetric mixed-chain phospholipids containing a monounsaturated acyl chain in the sn-1 position, 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC), 1-oleoyl-2-palmitoyl-…
Number of citations: 1 iopscience.iop.org
S Capponi, JA Freites, DJ Tobias, SH White - Biochimica et Biophysica Acta …, 2016 - Elsevier
… For lipids with asymmetric acyl chains, we selected 18:1–14:0-PC 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC), 16:0–18:1-PC 1-palmitoyl-2-oleoyl-sn-glycero-3-…
Number of citations: 35 www.sciencedirect.com
K Zhang, Y Liu, L Liu, B Bai, L Shi, Q Zhang - Nutrients, 2023 - mdpi.com
… We found that all hypertensive children had abnormal lipid metabolism, with DHEAS, 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine, adrenosterone, 2-hydroxyisocaproic acid and 4-…
Number of citations: 1 www.mdpi.com
S Chiantia, E London - Biophysical journal, 2012 - cell.com
… inner-leaflet lipids, ie, stearoyl-oleoyl PC (SOPC) and 1oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC). Fig. 2 B shows a quantitative comparison of all the asymmetric GUV …
Number of citations: 123 www.cell.com
Y Cho, JH Woo, OS Kwon, SS Yoon… - Drug testing and …, 2019 - Wiley Online Library
… 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (PC 18:0/14:0), 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (PC 18:1/14:0), 1-palmitoyl-2-oleoyl-sn-glycero-3-…
MJ Sarmento, M Hof, R Šachl - Frontiers in cell and developmental …, 2020 - frontiersin.org
… For example, substitution of DOPC by 1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine (OMPC) led to a significant increase in the coupling of diffusion across the bilayer (Chiantia and …
Number of citations: 26 www.frontiersin.org
T Harm, A Bild, K Dittrich, A Goldschmied… - Cardiovascular …, 2022 - academic.oup.com
… -sn-glycero-3-phosphoethanolamine, powder); PC 9:0/9:0 (1,2-dinonanoyl-sn-glycero-3-phosphocholine, powder); PC 18:1/14:0 (1-oleoyl-2-myristoyl-sn-glycero-3-phosphocholine, …
Number of citations: 16 academic.oup.com
JM Choi, TE Kim, JY Cho, HJ Lee, BH Jung - Journal of Chromatography B, 2014 - Elsevier
A simple and fast methodology to detect and identify multiple classes of lipid from human plasma is developed utilizing ultra-performance liquid chromatography quadrupole time-of-…
Number of citations: 36 www.sciencedirect.com

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